molecular formula C20H24ClN3O2S B2842191 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1216466-18-0

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2842191
CAS No.: 1216466-18-0
M. Wt: 405.94
InChI Key: GTXURHMHWCGDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a dimethylaminoethyl group, a methylbenzo[d]thiazolyl group, and a phenoxyacetamide moiety. It is often used in studies related to medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzo[d]thiazole core with a dimethylaminoethyl halide under basic conditions.

    Coupling with Phenoxyacetic Acid: The final step involves the coupling of the intermediate with phenoxyacetic acid or its derivatives, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring or the phenoxyacetamide moiety, potentially yielding reduced or hydrogenated products.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Hydrogenated benzo[d]thiazole or phenoxyacetamide derivatives.

    Substitution Products: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]thiazole moiety.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride exerts its effects is often related to its interaction with biological macromolecules. The compound can bind to proteins, enzymes, or nucleic acids, altering their function. The benzo[d]thiazole moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication or transcription. The dimethylaminoethyl group can enhance cell membrane permeability, facilitating the compound’s entry into cells.

Comparison with Similar Compounds

    N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-chloroacetamide hydrochloride: Similar structure but with a chloroacetamide moiety instead of phenoxyacetamide.

    N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride: Contains a methoxyacetamide group.

Uniqueness: N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is unique due to the presence of the phenoxyacetamide group, which can impart distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry research.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S.ClH/c1-15-8-7-11-17-19(15)21-20(26-17)23(13-12-22(2)3)18(24)14-25-16-9-5-4-6-10-16;/h4-11H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXURHMHWCGDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.